Benzene;1,4-dioxane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

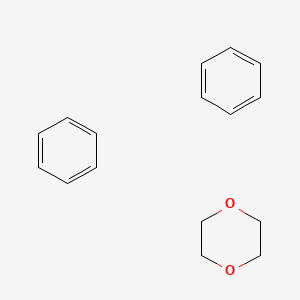

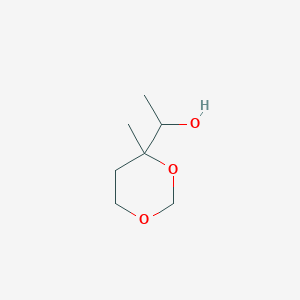

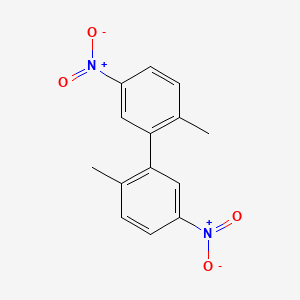

Benzene;1,4-dioxane is a compound that combines the aromatic hydrocarbon benzene with the heterocyclic ether 1,4-dioxane. Benzene is a well-known organic chemical compound with the formula C₆H₆, characterized by its ring structure and aromatic properties. 1,4-Dioxane, on the other hand, is a six-membered ring containing two oxygen atoms at positions 1 and 4, with the formula C₄H₈O₂. This compound is often used as a solvent and stabilizer in various industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,4-Dioxane can be synthesized through several methods. One common method involves the dehydration of diethylene glycol, which is the dominant commercial route. Other methods include the dehydrohalogenation of 2-chloro-2’-hydroxyethyl ether and the reaction of ethylene glycol with 1,2-dibromoethane .

Industrial Production Methods

The industrial production of 1,4-dioxane typically involves the dehydration of diethylene glycol under acidic conditions. This process is efficient and widely used due to the availability and low cost of diethylene glycol .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Dioxane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It readily forms peroxides upon exposure to air, which can be highly explosive and unstable .

Common Reagents and Conditions

Oxidation: 1,4-Dioxane can be oxidized to form peroxides, which further decompose to yield dioxanone and water.

Major Products

The major products formed from these reactions include dioxanone, 2-chloroethyl benzoate, and 2-chloroethyl acetate .

Wissenschaftliche Forschungsanwendungen

1,4-Dioxane is used extensively in scientific research due to its solvent properties. It is employed in:

Chemistry: As a solvent for various organic reactions and extractions.

Biology: In the preparation of biological samples for analysis.

Medicine: As a stabilizer for pharmaceuticals and in the synthesis of certain drugs.

Industry: Used in the manufacture of adhesives, sealants, and other industrial products.

Wirkmechanismus

1,4-Dioxane exerts its effects primarily through its metabolism in the liver. The enzyme CYP2E1 plays a crucial role in the metabolism of 1,4-dioxane, converting it to β-hydroxyethoxyacetic acid. This process involves oxidative stress and can lead to liver toxicity at high doses . The compound’s interaction with molecular targets such as tumor necrosis factor ligand superfamily member 13B and epsin-1 also contributes to its biological effects .

Vergleich Mit ähnlichen Verbindungen

1,4-Dioxane is similar to other ethers such as diethyl ether and tetrahydrofuran. it is unique due to its higher boiling point and greater stability as a solvent. Similar compounds include:

Diethyl Ether: Commonly used as a solvent and anesthetic.

Tetrahydrofuran: Used as a solvent in polymer chemistry and as a precursor to other chemicals.

Conclusion

Benzene;1,4-dioxane is a versatile compound with significant applications in various fields. Its unique properties as a solvent and its role in scientific research make it an important chemical in both industrial and laboratory settings.

Eigenschaften

CAS-Nummer |

37063-16-4 |

|---|---|

Molekularformel |

C16H20O2 |

Molekulargewicht |

244.33 g/mol |

IUPAC-Name |

benzene;1,4-dioxane |

InChI |

InChI=1S/2C6H6.C4H8O2/c2*1-2-4-6-5-3-1;1-2-6-4-3-5-1/h2*1-6H;1-4H2 |

InChI-Schlüssel |

MLHHRIZEXBFNBH-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCCO1.C1=CC=CC=C1.C1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[N,N'-Ethylenebis(salicylideneiminato)]dimethyltin(IV)](/img/structure/B14677972.png)

![Benzene, 1-[(1-chloroethyl)sulfinyl]-4-methyl-](/img/structure/B14678035.png)